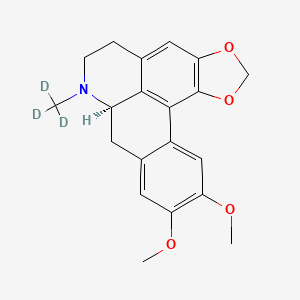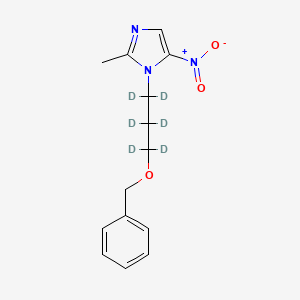
O-Benzyl Ternidazole-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl Ternidazole-d6: is a deuterated derivative of Ternidazole, an antiparasitic nitroimidazole compound. This compound is primarily used as an intermediate in the synthesis of Ternidazole-d6 Hydrochloride, which is a labeled version of Ternidazole . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Vorbereitungsmethoden
The synthesis of O-Benzyl Ternidazole-d6 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the benzyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
O-Benzyl Ternidazole-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl group or the nitroimidazole core, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O-Benzyl Ternidazole-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of Ternidazole under various conditions.
Biology: Employed in biological studies to understand the interaction of Ternidazole with biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Ternidazole.
Industry: Applied in the development of new antiparasitic drugs and in the quality control of pharmaceutical products .
Wirkmechanismus
The mechanism of action of O-Benzyl Ternidazole-d6 is similar to that of Ternidazole. It involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of parasitic organisms. These intermediates bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular functions and ultimately leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
O-Benzyl Ternidazole-d6 can be compared with other similar compounds, such as:
Ternidazole: The parent compound, which is not deuterated.
Tinidazole: Another nitroimidazole with similar antiparasitic properties.
Metronidazole: A widely used nitroimidazole with a similar mechanism of action.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems .
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
281.34 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2 |
InChI-Schlüssel |
DNEZZEPJVAXHQO-QNCBENPESA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




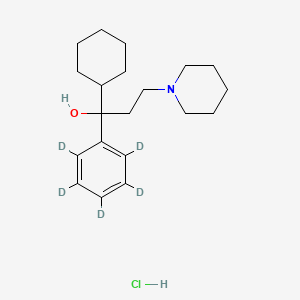
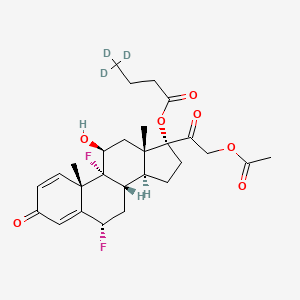
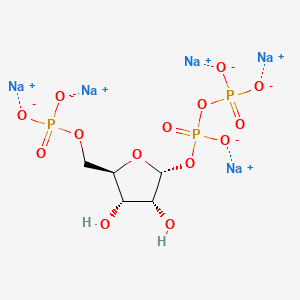



![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
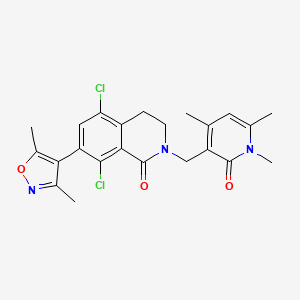

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
